![molecular formula C11H12N4O3 B6462492 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 2549010-08-2](/img/structure/B6462492.png)
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
“2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a chemical compound. It is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione with various carboxylic acids in the presence of phosphorous oxychloride . Another method involves the reaction of 2-(4-methoxyphenyl) acetic acid in the presence of 1,2–dichloroethane solvent and phosphorous oxychloride .Molecular Structure Analysis
The molecular structure of such compounds can be optimized to provide insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has been studied for its potential applications in the field of scientific research. It has been used as a reagent in organic synthesis, and as a catalyst in various reactions. Additionally, it has been used to study the structure-activity relationship of compounds, and to study the mechanisms of drug action. It has also been used in the study of enzyme inhibitors, and as a tool for studying the structure-function relationships of proteins.
Mechanism of Action
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is believed to act as an inhibitor of certain enzymes, such as proteases and phosphatases. It is thought to interact with the active site of the enzyme, and prevent the enzyme from binding to its substrate. This inhibition of the enzyme can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to have anti-cancer effects, and to be effective against certain bacterial and viral infections.
Advantages and Limitations for Lab Experiments
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has been found to be a useful reagent for a variety of lab experiments. Its small size and low cost make it a good choice for use in experiments involving organic synthesis or enzyme inhibition. Additionally, its relatively low toxicity makes it a safe reagent to use in the lab. However, its relatively low solubility in aqueous solutions can be a limitation in some experiments.
Future Directions
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has a wide range of potential applications in the field of scientific research. In the future, it could be used to study the structure-activity relationships of various compounds, as well as to study the mechanisms of drug action. Additionally, it could be used to study the structure-function relationships of proteins, and to study the effects of enzyme inhibitors. It could also be used to study the effects of anti-inflammatory and anti-oxidant compounds, as well as to study the effects of anti-cancer agents. Finally, it could be used to study the effects of various bacterial and viral infections.
Synthesis Methods
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is synthesized by the reaction of 2-acetohydrazide with 5-(4-methoxyphenyl)-1,3,4-oxadiazole. The reaction is carried out in aqueous solution, and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps, first the formation of an intermediate, which is then converted to the desired product, this compound. The reaction is typically carried out at a temperature of around 50°C, and can be completed in approximately one hour.
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-2-7(3-5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCNXUVFNJWSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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